

# Vidupiprant: A Comparative Analysis of its Cross-reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Vidupiprant (also known as AMG 853) is a potent dual antagonist of the prostaglandin D2 (PGD2) receptors, DP1 (prostanoid D receptor) and CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells, also known as DP2).[1] Developed for its potential in treating allergic diseases such as asthma, its efficacy is rooted in the simultaneous blockade of two key receptors involved in the inflammatory cascade triggered by PGD2.[1] This guide provides a comparative analysis of Vidupiprant's interaction with its primary targets and its cross-reactivity with other receptors, supported by available experimental data.

## **Primary Target Affinity**

**Vidupiprant** exhibits high affinity for both human DP1 and CRTH2 receptors. The inhibitory activity of **Vidupiprant** has been quantified through radioligand binding assays, demonstrating its potency as a dual antagonist.



| Target<br>Receptor                         | Assay Type                           | Parameter     | Value (nM) | Reference |
|--|--------------------------------------|---------------|------------|-----------|
| CRTH2 (DP2)                                | Radioligand Displacement ([3H]-PGD2) | IC50 (buffer) | 3          | [1]       |
| Radioligand Displacement ([³H]-PGD2)       | IC₅₀ (human<br>plasma)               | 8             | [1]        |           |
| Functional Assay<br>(human whole<br>blood) | Ke                                   | 0.2           | [1]        |           |
| DP1  | Radioligand Displacement ([3H]-PGD2) | IC₅₀ (buffer) | 4          | _         |
| Radioligand Displacement ([³H]-PGD2)       | IC₅₀ (human<br>plasma)               | 35            |            | _         |
| Functional Assay<br>(human whole<br>blood) | Ke                                   | 4.7           | _          |           |

# **Cross-Reactivity Profile**

An essential aspect of drug development is understanding a compound's selectivity. While **Vidupiprant** is described as a selective dual antagonist, publicly available, comprehensive cross-reactivity data from broad panel screens (such as those conducted by CEREP or Eurofins Panlabs) for **Vidupiprant** (AMG 853) is limited in the reviewed literature. Such screens typically assess the binding of a compound to a wide array of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes to identify potential off-target effects.

One study investigating the drug interaction potential of **Vidupiprant** did not report significant inhibition of major cytochrome P450 isoforms, other than CYP2C8 by the parent compound



and its acyl glucuronide metabolite. This suggests a degree of metabolic selectivity.

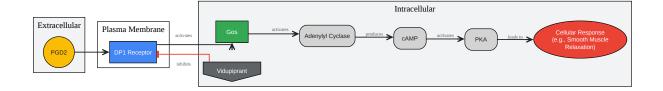
Further research into publications or drug approval documentation may be necessary to obtain a complete off-target binding profile.

## **Signaling Pathways**

To understand the functional implications of **Vidupiprant**'s antagonism, it is crucial to visualize the signaling pathways of its target receptors, DP1 and CRTH2.

#### **DP1 Receptor Signaling Pathway**

The DP1 receptor is a G-protein coupled receptor that, upon binding PGD2, primarily couples to the Gαs subunit. This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and inhibition of platelet aggregation.



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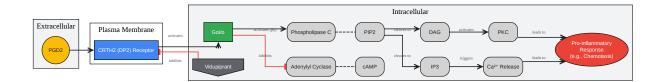
Caption: DP1 Receptor Signaling Pathway.

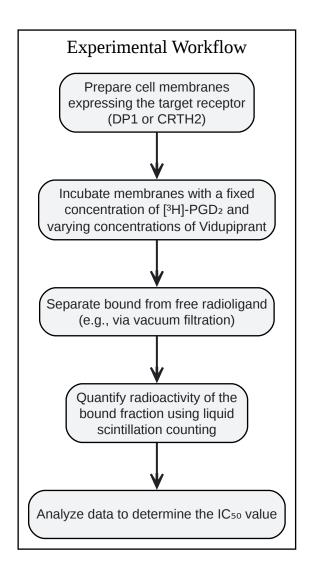
### **CRTH2 (DP2) Receptor Signaling Pathway**

In contrast to DP1, the CRTH2 (DP2) receptor couples to the Gαi/o subunit. Activation of CRTH2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Simultaneously, the βy subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and



diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These signaling events contribute to pro-inflammatory responses, including chemotaxis of eosinophils and Th2 cells.







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#### References

- 1. Dual therapy with corticosteroid ablates the beneficial effect of DP2 antagonism in chronic experimental asthma PMC [pmc.ncbi.nlm.nih.gov]
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